molecular formula C20H23NO2 B14044547 Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Cat. No.: B14044547
M. Wt: 309.4 g/mol
InChI Key: GYFGJWIDELVOIG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate typically involves the reaction of benzhydryl chloride with azetidine-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.

Scientific Research Applications

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, while the azetidine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide: Contains a benzamide moiety and exhibits different biological activities.

    N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide: Another benzamide derivative with distinct pharmacological properties.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

InChI

InChI=1S/C20H23NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20H,2,13-15H2,1H3

InChI Key

GYFGJWIDELVOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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